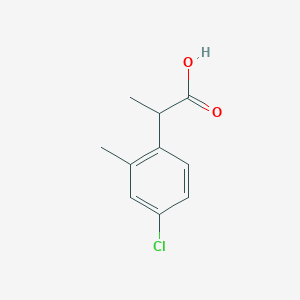

2-(4-Chloro-2-methylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chloro-2-methylphenyl)propanoic acid is a monocarboxylic acid where the hydroxyl hydrogen of lactic acid is replaced by a 4-chloro-2-methylphenyl group . This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)propanoic acid typically involves the reaction of 4-chloro-2-methylphenol with 2-chloropropionic acid in the presence of a base . The reaction is carried out in an aromatic solvent with a catalytic quantity of a quaternary ammonium salt to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: The compound is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to an acceptor base . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar and shares some chemical properties.

2-(4-Methylphenyl)propanoic acid: Another similar compound with a methyl group instead of a chloro group.

Uniqueness

2-(4-Chloro-2-methylphenyl)propanoic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which influences its reactivity and applications .

Biological Activity

2-(4-Chloro-2-methylphenyl)propanoic acid, commonly known as Mecoprop , is a synthetic organic compound with the molecular formula C10H11ClO3. It is categorized as a monocarboxylic acid and is primarily utilized as a selective herbicide in agricultural practices. Its structural characteristics allow it to effectively target broadleaf weeds while being less harmful to grasses, making it a valuable tool in turf management and crop protection.

Mecoprop exhibits its biological activity primarily through the inhibition of plant growth. The herbicidal action is attributed to its interference with the hormonal balance in plants, particularly affecting auxin transport and metabolism. This disruption leads to uncontrolled growth, resulting in the eventual death of targeted weeds.

Key Mechanisms:

- Auxin Disruption : Mecoprop mimics natural plant hormones, leading to abnormal growth patterns.

- Selective Herbicidal Activity : Targets specific weed types while minimizing damage to desirable grass species.

Herbicidal Efficacy

Mecoprop has been shown to be effective against various broadleaf weeds. Its selectivity is a significant advantage, allowing for its use in environments where grass species need to be preserved.

Comparative Herbicidal Activity

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | Selectively targets broadleaf weeds |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | C9H9ClO3 | More widely used in Europe; broader range |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPP) | C10H11ClO3 | Similar structure; different efficacy profiles |

| 2-(4-Chloro-o-tolyl)propanoic acid | C10H11ClO3 | Related structure but different substituents |

Pharmacokinetics

Pharmacokinetic studies have been conducted using Wistar rats to understand the absorption, distribution, metabolism, and excretion of Mecoprop. These studies reveal critical data regarding its half-life and tissue distribution.

Key Findings:

- Half-Life : Approximately 6.35 hours for males and 4.23 hours for females after oral administration.

- Tissue Distribution : Predominantly found in fat, followed by skin, adrenals, kidneys, and liver.

- Excretion : Significant amounts are recovered in urine and feces within the first 24 hours post-dosing.

Case Study: Radiolabeled Mecoprop

A study involving radiolabeled Mecoprop demonstrated its distribution and elimination profile in Wistar rats. The results indicated that:

- The highest levels of radioactivity were detected in fat tissues shortly after dosing.

- Urinary excretion accounted for a significant percentage of the administered dose within the first week.

Environmental Impact

Mecoprop's environmental persistence and potential effects on non-target organisms have been subjects of research. While it is effective as a herbicide, concerns regarding its ecological footprint necessitate ongoing studies to evaluate its long-term impacts on soil health and biodiversity.

Biodegradation Studies

Research indicates that Mecoprop undergoes biodegradation at varying rates depending on environmental conditions. Understanding these dynamics is crucial for assessing its environmental safety.

Properties

CAS No. |

17660-18-3 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11ClO2/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

LXVBUFQAJNWEDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.